

Spectroscopic data (NMR, IR, Mass Spec) for Trichloromelamine.

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Compound of Interest

Compound Name: Trichloromelamine

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Spectroscopic Profile of Trichloromelamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Trichloromelamine** (N2,N4,N6-trichloro-1,3,5-triazine-2,4,6-triamine), a potent oxidizing agent and disinfectant.^[1] The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and similar chlorinated compounds.

Chemical and Physical Properties

Trichloromelamine is a white to pale yellow crystalline powder with a chlorine-like odor.^[2] It is recognized for its role as a solid disinfectant and sanitizer in various antimicrobial applications.^[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ Cl ₃ N ₆	[2]
Molecular Weight	229.45 g/mol	[2]
Melting Point	>300 °C (decomposes)	[2]
Solubility	Insoluble in water	[1]
Appearance	White to pale yellow powder	[1][2]

Spectroscopic Data

Detailed spectroscopic data for **trichloromelamine** is available across several databases. However, access to the raw spectral data often requires specific subscriptions. This guide summarizes the publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For **trichloromelamine**, both ¹H and ¹³C NMR would be informative.

¹H NMR Data

A ¹H NMR spectrum for **trichloromelamine** is listed in the PubChem database, acquired on a Varian CFT-20 instrument.[2] Due to the symmetrical nature of the **trichloromelamine** molecule and the presence of protons attached to nitrogen atoms (N-H), a single, potentially broad, signal would be expected. The chemical shift of N-H protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature.

Quantitative data regarding chemical shifts, multiplicities, and coupling constants for the ¹H NMR spectrum of **trichloromelamine** are not readily available in the public domain and would require access to specialized spectral databases.

¹³C NMR Data

No specific ¹³C NMR data for **trichloromelamine** was found in the public domain. For the parent compound, melamine, a single resonance is observed around 166 ppm, corresponding

to the three equivalent carbon atoms in the triazine ring. It is expected that the electron-withdrawing chlorine atoms in **trichloromelamine** would shift this resonance.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **trichloromelamine** has been recorded using the KBr wafer technique.[\[2\]](#)[\[4\]](#)

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	Notes
N-H Stretch	3100-3500	Likely to be broad.
C=N Stretch (triazine ring)	1500-1650	Characteristic of the triazine ring system.
N-Cl Stretch	600-800	Indicative of the chloroamine functionality.

A detailed peak list with intensities for the FTIR spectrum of **trichloromelamine** is not publicly available and would require access to spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) data for **trichloromelamine** is available from the NIST Mass Spectrometry Data Center.[\[2\]](#)

The mass spectrum of **trichloromelamine** is expected to show a molecular ion peak cluster corresponding to the various isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine atoms and fragmentation of the triazine ring.

m/z	Interpretation
227/229/231/233	Molecular ion $[M]^+$ cluster $(C_3H_3Cl_3N_6)^+$
192/194/196	$[M - Cl]^+$
157/159	$[M - 2Cl]^+$
122	$[M - 3Cl]^+$

This table represents a theoretical fragmentation pattern. The actual mass spectrum may show different or additional fragments. Detailed experimental mass spectra are available in the NIST database.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of solid compounds like **trichloromelamine**.

NMR Spectroscopy (1H and ^{13}C)

This protocol outlines a general procedure for acquiring NMR spectra of a solid sample that is soluble in a suitable deuterated solvent.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O , though **trichloromelamine** is insoluble in water). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

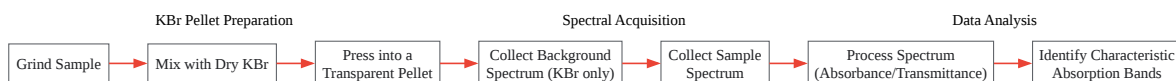
Instrument Parameters (General):

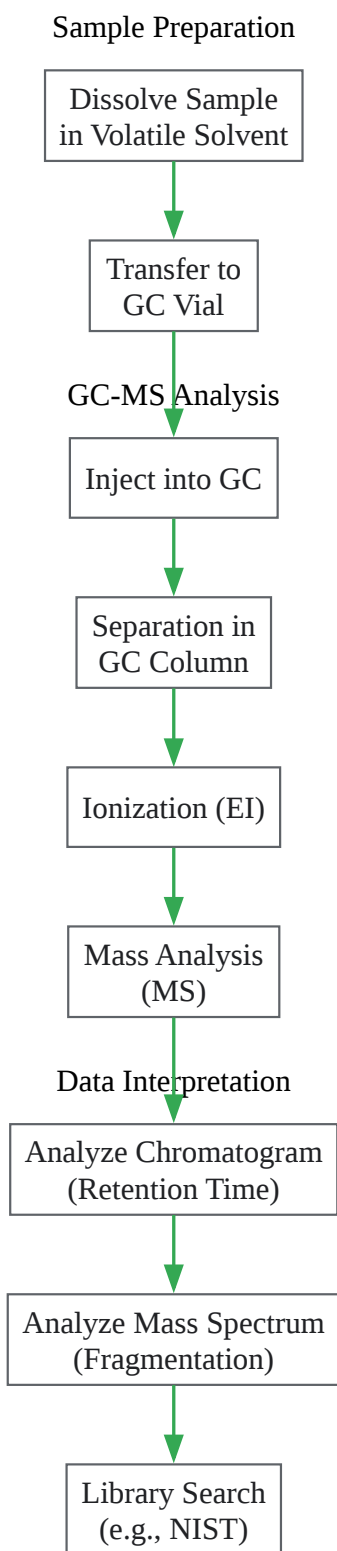
- Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).

- Temperature: Typically room temperature (e.g., 298 K).
- ^1H NMR:
 - Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Number of scans: 1024 or more, as ^{13}C is less sensitive than ^1H .
 - Relaxation delay (d1): 2-10 seconds.
 - Acquisition time: 1-2 seconds.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.





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